molecular formula C16H23FN4O4S B2566174 (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034577-38-1

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2566174
CAS RN: 2034577-38-1
M. Wt: 386.44
InChI Key: CTGATSQBKGLBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, conditions, and products.


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as solubility, melting point, boiling point, and reactivity. Techniques such as DSC or FT-IR can be used.

Scientific Research Applications

Fluoropyrimidine-based Chemotherapy

Fluoropyrimidines, such as 5-fluorouracil (5-FU), are foundational in the treatment of various cancers, including colorectal, breast, and gastric cancers. They work by inhibiting thymidylate synthase, a critical enzyme for DNA synthesis, thereby preventing cancer cell growth. Methylenetetrahydrofolate reductase (MTHFR) plays a central role in the action of 5-FU by converting 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which influences the efficacy of fluoropyrimidine-based chemotherapy (Marcuello et al., 2006).

Novel Oral Fluoropyrimidine Drugs

S-1 is an example of a novel oral anticancer drug, composed of tegafur (a prodrug of 5-FU), gimestat (a dihydropyrimidine dehydrogenase inhibitor to prevent 5-FU degradation), and otastat potassium (to reduce gastrointestinal toxicity). This combination improves the tumor-selective toxicity of 5-FU, showing efficacy and tolerability in patients with advanced gastric cancer (Sakata et al., 1998).

Pharmacogenetics in Fluoropyrimidine Therapy

The effectiveness and toxicity of fluoropyrimidine-based treatments can be influenced by genetic polymorphisms. For instance, polymorphisms in the MTHFR and dihydropyrimidine dehydrogenase (DPYD) genes can predict fluoropyrimidine toxicity, potentially guiding personalized treatment strategies to optimize efficacy while minimizing adverse effects (Loganayagam et al., 2013).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for drugs and can involve binding to specific proteins or other biomolecules .

Safety and Hazards

Safety and hazard analysis involves determining the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed studies of its mechanism of action, potential uses in medicine or industry, or development of new synthesis methods .

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O4S/c1-26(23,24)21-7-4-12(5-8-21)15(22)20-6-2-3-14(11-20)25-16-18-9-13(17)10-19-16/h9-10,12,14H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGATSQBKGLBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.